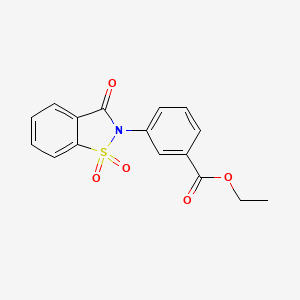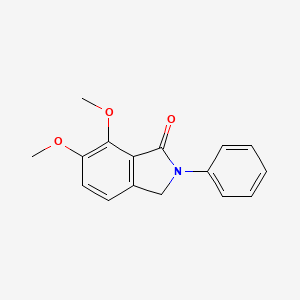
6,7-dimethoxy-2-phenyl-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 6,7-dimethoxy-2-phenyl-1-isoindolinone and related derivatives involves several key methods, including stereospecific multistep synthesis and resolutions, Friedländer condensation reactions, and Pummerer-type cyclization. Notably, a synthesis approach led to the identification of compounds with significant anticonvulsant activity, showcasing the compound's utility in pharmacological contexts (Gitto et al., 2010). Another approach utilized cyclocondensation of α-benzoylamino-γ-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]valeramide in the presence of phosphoryl chloride, yielding a molecular salt with a defined structure (Okmanov et al., 2019).
Molecular Structure Analysis
X-ray diffractometric analysis and crystal structure determination have been crucial in understanding the molecular structure of 6,7-dimethoxy-2-phenyl-1-isoindolinone derivatives. The determination of absolute configurations of optical antipodes has been achieved, providing insight into the compound's stereochemistry and its significance for biological activity (Mondeshka et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving 6,7-dimethoxy-2-phenyl-1-isoindolinone derivatives include Pummerer-type cyclization enhanced by boron trifluoride diethyl etherate, highlighting the compound's reactivity and potential for generating novel structures (Saitoh et al., 2001). Additionally, the compound's role in the synthesis of bisindoline through radical cations in heterocyclic construction has been noted, further underscoring its versatility in synthetic organic chemistry (Thomas et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in well-ventilated areas and to avoid contact with skin and eyes .
Future Directions
The future directions for the study of 6,7-dimethoxy-2-phenyl-1-isoindolinone and related compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, their role as modulators of P-glycoprotein-mediated multidrug resistance suggests potential applications in overcoming drug resistance in cancer chemotherapy .
Mechanism of Action
Target of Action
6,7-Dimethoxy-2-phenyl-1-isoindolinone is a derivative of isoindolinone, a class of compounds known for their broad range of therapeutic and pharmacological activities Isoindolinone derivatives have been reported to exhibit significant antimicrobial activity against various microorganisms .
Mode of Action
It is known that isoindolinone derivatives interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Isoindolinone derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Isoindolinone derivatives have been reported to exhibit significant antimicrobial activity , suggesting that they may exert their effects at the molecular and cellular levels.
properties
IUPAC Name |
6,7-dimethoxy-2-phenyl-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-13-9-8-11-10-17(12-6-4-3-5-7-12)16(18)14(11)15(13)20-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQNQDUYEPKJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=CC=C3)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-phenyl-3H-isoindol-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

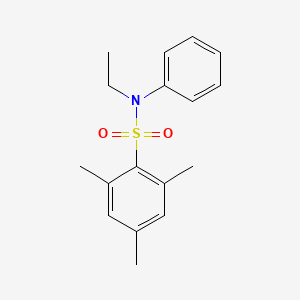
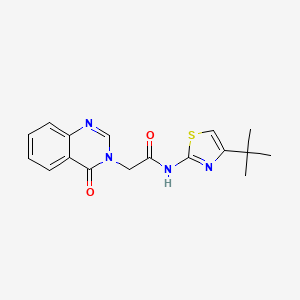
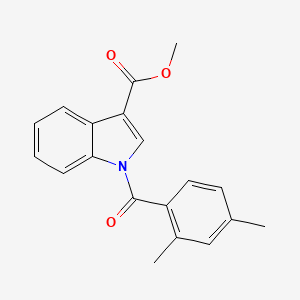

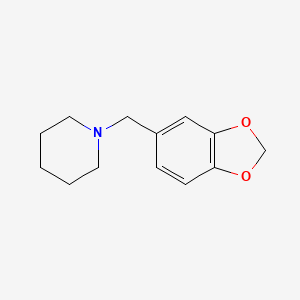
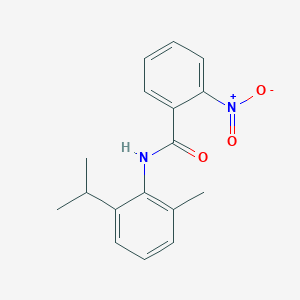
![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5726951.png)


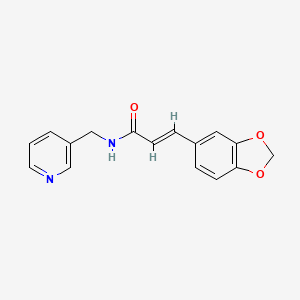
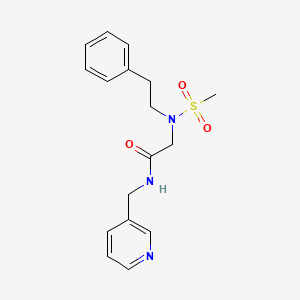
![N-[2-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5726986.png)
![isopropyl {[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726996.png)
